Ethanol-1,1-d2

Metabolic Tracing Endocrinology Mass Spectrometry

Ethanol-1,1-d2 (CAS 1859-09-2), also known as 1,1-dideuteroethanol, is a stable isotope-labeled analog of ethanol in which the two hydrogen atoms at the C1 position are replaced by deuterium. This site-specific deuteration yields a compound with the molecular formula C2H4D2O and a molecular weight of 48.08 g/mol.

Molecular Formula C2H6O
Molecular Weight 48.08 g/mol
CAS No. 1859-09-2
Cat. No. B154587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol-1,1-d2
CAS1859-09-2
Molecular FormulaC2H6O
Molecular Weight48.08 g/mol
Structural Identifiers
SMILESCCO
InChIInChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D2
InChIKeyLFQSCWFLJHTTHZ-CBTSVUPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanol-1,1-d2 (CAS 1859-09-2): A C1-Specific Deuterated Ethanol for Precise Metabolic Tracing and Mechanistic Studies


Ethanol-1,1-d2 (CAS 1859-09-2), also known as 1,1-dideuteroethanol, is a stable isotope-labeled analog of ethanol in which the two hydrogen atoms at the C1 position are replaced by deuterium [1]. This site-specific deuteration yields a compound with the molecular formula C2H4D2O and a molecular weight of 48.08 g/mol [2]. The compound is typically supplied with an isotopic purity of 98 atom % D and a chemical purity (assay) of 99% . Key physical properties include a boiling point of 78 °C, a melting point of -114 °C, and a density of 0.823 g/mL at 25 °C .

Why Generic Ethanol or Alternative Deuterated Analogs Cannot Replace Ethanol-1,1-d2 in Critical Research Applications


Substituting Ethanol-1,1-d2 with regular ethanol or even other deuterated ethanol isotopologues (e.g., ethanol-d6) is not scientifically viable for experiments requiring site-specific isotopic labeling. Regular ethanol lacks the mass shift necessary for mass spectrometry (MS) tracing, while fully deuterated ethanol-d6 (C2D5OD) introduces a larger M+6 shift and alters solvent properties due to deuteration at all positions, including the hydroxyl proton, which can exchange with protic solvents and confound quantitative analysis [1]. In contrast, Ethanol-1,1-d2 provides a clean M+2 mass shift specifically at the C1 position, preserving the native CH3 group and hydroxyl proton for authentic chemical behavior [2]. This site-specific labeling is essential for studies where the C1 hydrogen atoms are the locus of enzymatic oxidation or chemical reaction, as demonstrated in kinetic isotope effect studies where Ethanol-1,1-d2 shows no primary isotope effect in certain oxidations, a finding that would be obscured by global deuteration .

Ethanol-1,1-d2 (1859-09-2): Quantitative Evidence for Site-Specific Metabolic Tracing, NMR Dynamics, and Kinetic Isotope Effects


Direct Evidence of C1 Deuterium Transfer into Testosterone in Rat Brain In Vivo

In a direct head-to-head comparison using unlabeled ethanol as a control, Ethanol-1,1-d2 administered intraperitoneally to male Wistar rats at a dose of 2 g/kg resulted in a statistically significant (p < 0.05) increase in monodeuterated testosterone within 30 minutes in both brain and plasma [1]. The study used gas chromatography/mass spectrometry (GC/MS) to detect the specific incorporation of the C1 deuterium label into newly synthesized testosterone, demonstrating that ethanol oxidation is directly linked to testosterone biosynthesis [1].

Metabolic Tracing Endocrinology Mass Spectrometry

Quantitative Deuterium Incorporation into Androstenediol Sulfate in Perfused Liver Slices

In an ex vivo liver slice superfusion model, 1,1-dideuteroethanol led to a prompt incorporation of deuterium into androstenediol sulfate, reaching a maximum of 42 atom percent excess [1]. This occurred alongside a 1.3- to 4.5-fold increase in total androstenediol sulfate production, a response identical in magnitude to that observed with unlabeled ethanol [1].

Metabolic Tracing Steroid Biochemistry Liver Metabolism

Absence of Primary Kinetic Isotope Effect in N-Bromoacetamide Oxidation

In a study of alcohol oxidation by N-bromoacetamide in acidic medium, Ethanol-1,1-d2 exhibited no primary kinetic isotope effect (KIE) . This is in stark contrast to many alcohol oxidation reactions where C-H bond cleavage is rate-limiting and a significant KIE (e.g., kH/kD > 3) is observed. The lack of a KIE with this specific substrate indicates that the C1-hydrogen transfer is not involved in the rate-determining step, providing crucial mechanistic insight .

Reaction Mechanism Kinetic Isotope Effect Physical Organic Chemistry

Site-Specific Deuteration Enables Resolution of Molecular Dynamics in Solid-State NMR

Ethanol-1,1-d2 was used as a guest molecule in single crystals of Dianin's compound to record deuterium NMR spectra from 10 K to 310 K [1]. The site-specific deuteration at the C1 methylene position allowed for the independent determination of bond directions and dynamic reorientations of this specific part of the ethanol molecule, which would be obscured by the signal from the methyl group in fully deuterated or unlabeled ethanol [1]. The study resolved three distinct types of large-angle reorientations and internal methyl rotations by analyzing the quadrupole coupling tensors of the C1 deuterons [1].

Solid-State NMR Clathrate Chemistry Molecular Dynamics

Optimized Research and Industrial Application Scenarios for Ethanol-1,1-d2 (CAS 1859-09-2)


In Vivo Metabolic Tracing of Ethanol to Specific Steroid Hormones

For researchers investigating the link between alcohol consumption and steroid hormone synthesis (e.g., testosterone, androstenediol), Ethanol-1,1-d2 provides a unique, non-radioactive tracer. Its site-specific M+2 label allows for definitive identification and quantification of metabolites originating from the C1 position of ethanol via GC/MS or LC/MS, as demonstrated in rat brain and liver slice models [1].

Mechanistic Elucidation of Alcohol Oxidation Reactions

This compound is a critical probe for determining whether C-H bond cleavage at the C1 position is rate-limiting in chemical or enzymatic oxidations. The absence or presence of a kinetic isotope effect, when compared to unlabeled ethanol or other deuterated analogs, provides direct, quantitative evidence for the reaction coordinate [1].

High-Resolution Solid-State NMR Studies of Guest Molecule Dynamics

In materials science and host-guest chemistry, Ethanol-1,1-d2 enables site-specific 2H NMR experiments to isolate the dynamics of the methylene group. This is essential for understanding molecular reorientation, hydrogen bonding, and phase transitions in crystalline inclusion compounds, polymers, and biological matrices where unlabeled or globally deuterated compounds would yield complex, overlapping spectra [1].

Mass Spectrometry Internal Standard for Ethanol Quantification in Complex Matrices

While alternative deuterated ethanols exist, Ethanol-1,1-d2 offers an optimal balance for use as an internal standard in GC-MS or LC-MS assays. Its M+2 mass shift avoids overlap with natural 13C isotopologues of the M+1 peak, while its retention time and ionization efficiency are virtually identical to unlabeled ethanol, ensuring robust and accurate quantification in biological fluids, beverages, and environmental samples [2].

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